molecular formula C25H30N4O B2982428 3-(azepane-1-carbonyl)-7-methyl-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine CAS No. 1251600-60-8

3-(azepane-1-carbonyl)-7-methyl-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine

Cat. No.: B2982428
CAS No.: 1251600-60-8
M. Wt: 402.542
InChI Key: ZSXBRJVLMVVROY-UHFFFAOYSA-N
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Description

3-(azepane-1-carbonyl)-7-methyl-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is a complex organic compound that features a unique structure combining an azepane ring, a naphthyridine core, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-7-methyl-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-7-methyl-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(azepane-1-carbonyl)-7-methyl-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-7-methyl-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Azepane derivatives: Compounds with similar azepane rings but different substituents.

    Naphthyridine derivatives: Compounds with similar naphthyridine cores but different substituents.

    Phenyl-substituted compounds: Compounds with similar phenyl groups but different core structures.

Uniqueness

3-(azepane-1-carbonyl)-7-methyl-N-[4-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine is unique due to its combination of an azepane ring, a naphthyridine core, and a substituted phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

azepan-1-yl-[7-methyl-4-(4-propan-2-ylanilino)-1,8-naphthyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-17(2)19-9-11-20(12-10-19)28-23-21-13-8-18(3)27-24(21)26-16-22(23)25(30)29-14-6-4-5-7-15-29/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXBRJVLMVVROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=C(C=C3)C(C)C)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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